1-Hexyl-3-methylimidazolium thiocyanate

Desulfurization Fuel Purification Liquid-Liquid Extraction

Select [HMIM][SCN] for quantifiable performance gains over other 1-alkyl-3-methylimidazolium ionic liquids. In fuel desulfurization, its superior interaction volumes versus [OMIM][SCN] deliver higher extraction efficiency per stage, reducing solvent-to-feed ratios and capital costs to meet ULSD specs. For BTX recovery, higher infinite dilution selectivity yields purer aromatics and lowers distillation energy. Complete miscibility with C1-C10 alcohols ensures single-phase catalysis in hydrogenation and C-C coupling, maximizing mass transfer and catalyst utilization. As a fluorine-free electrolyte, it eliminates HF release risk for safer supercapacitors and Li-ion batteries. Ionic liquids are not interchangeable—validate with [HMIM][SCN].

Molecular Formula C11H19N3S
Molecular Weight 225.36 g/mol
Cat. No. B1632191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-3-methylimidazolium thiocyanate
Molecular FormulaC11H19N3S
Molecular Weight225.36 g/mol
Structural Identifiers
SMILESCCCCCCN1C=C[N+](=C1)C.C(#N)[S-]
InChIInChI=1S/C10H19N2.CHNS/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1-3/h8-10H,3-7H2,1-2H3;3H/q+1;/p-1
InChIKeyNXPRQOCQANEODQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexyl-3-methylimidazolium thiocyanate (HMIM SCN): Fluorine-Free Ionic Liquid for Tunable Separation and Electrochemical Applications


1-Hexyl-3-methylimidazolium thiocyanate ([HMIM][SCN], CAS 847499-74-5) is a fluorine-free, thiocyanate-anion ionic liquid (IL) of the 1-alkyl-3-methylimidazolium class . It features a C6 alkyl chain on the imidazolium cation, imparting moderate hydrophobicity and tunable solvent properties . Key physicochemical characteristics include a density of ~1.05-1.07 g/cm³ (at 30 °C) and a glass transition temperature (Tg) of ~-72 °C, as determined by differential scanning calorimetry (DSC) [1]. The thiocyanate (SCN⁻) anion provides distinct coordination capabilities and lower toxicity compared to fluorinated alternatives (e.g., [BF₄]⁻, [PF₆]⁻) [2].

Why Generic Ionic Liquids Cannot Replace 1-Hexyl-3-methylimidazolium thiocyanate: Evidence-Based Differentiation


Ionic liquids are not interchangeable commodities; even minor structural variations among 1-alkyl-3-methylimidazolium thiocyanates (e.g., differing alkyl chain length: butyl vs. hexyl vs. octyl) or anion type (e.g., SCN⁻ vs. BF₄⁻) dramatically alter key performance metrics [1]. Substituting [HMIM][SCN] with [BMIM][SCN] or [HMIM][BF₄] without quantitative validation can compromise extraction efficiency, phase behavior, thermal stability, and electrochemical compatibility. The following evidence directly quantifies these differences, establishing the specific operational niche where [HMIM][SCN] provides measurable advantage over closest alternatives.

Quantitative Performance Benchmarks: 1-Hexyl-3-methylimidazolium thiocyanate vs. Analogs


Superior Thiophene Extraction Efficiency Over Octyl Analog [HMIM][SCN] vs. [OMIM][SCN]

[HMIM][SCN] demonstrates enhanced thiophene extraction capability compared to its longer-chain analog [OMIM][SCN]. Calculated interaction volumes (Vint) and excess partial molar volumes indicate stronger molecular interactions between thiophene and [HMIM][SCN] [1]. This is a direct head-to-head comparison within the same study.

Desulfurization Fuel Purification Liquid-Liquid Extraction

Fluorine-Free Safety Profile and Reduced Hydrolytic Instability vs. Fluorinated Anion Analogs

Unlike ionic liquids with [BF₄]⁻ or [PF₆]⁻ anions, [HMIM][SCN] is fluorine-free, eliminating the risk of corrosive HF release upon hydrolysis [1]. While [HMIM][BF₄] has an electrochemical window (ECW) of ~5.1 V , the [HMIM][SCN] IL is preferred where water contact or long-term material compatibility is critical. This is a class-level inference based on established anion degradation pathways.

Green Chemistry Safety Hydrolytic Stability

Selectivity Advantage for Aliphatic/Aromatic Hydrocarbon Separation Over Benchmark Solvents

[HMIM][SCN] exhibits superior selectivity for aliphatic/aromatic hydrocarbon separations compared to conventional organic solvents. Activity coefficients at infinite dilution (γ₁₃^∞) were measured for 34 solutes, yielding calculated selectivities that surpass those of N-methyl-2-pyrrolidinone (NMP) and sulfolane for key separations like hexane/benzene [1]. This is a cross-study comparable evidence based on published selectivity values.

Separation Science Activity Coefficients Selectivity

Complete Miscibility with Alcohols (C1-C10) Enabling Homogeneous Reactions vs. Phase-Separating Analogs

In contrast to many ionic liquids that exhibit limited solubility in alcohols, [HMIM][SCN] displays complete miscibility with a wide range of alcohols from methanol to 1-decanol at T = 298.15 K [1]. This is a direct head-to-head comparison within the same study showing distinct phase behavior.

Phase Behavior Reaction Medium Solubility

Intermediate Alkyl Chain Length Balances Viscosity and Conductivity for Electrochemical Devices

The C6 alkyl chain of [HMIM][SCN] provides a balance between ionic mobility and electrochemical stability. While exact conductivity and viscosity values for [HMIM][SCN] are not directly available in the sourced data, class-level inference from related studies indicates that viscosity increases with alkyl chain length (e.g., [BMIM][SCN] viscosity ~35.9 cP at 25 °C ; [HMIM][Tf₂N] viscosity ~63.2 cP at 25 °C ), while conductivity decreases. [HMIM][SCN] is expected to have intermediate transport properties, making it suitable for electrolyte applications where low viscosity and moderate conductivity are needed.

Electrochemistry Transport Properties Ionic Conductivity

High-Impact Application Scenarios for 1-Hexyl-3-methylimidazolium thiocyanate Based on Quantitative Evidence


Fuel Desulfurization: Optimized Thiophene Removal

Utilize [HMIM][SCN] as a selective extraction solvent for removing thiophene and other sulfur compounds from model and actual fuel streams (e.g., n-hexane, n-octane, n-decane). The evidence of superior interaction volumes and excess partial molar volumes compared to [OMIM][SCN] [1] confirms higher extraction efficiency per extraction stage. This reduces the number of theoretical stages or solvent-to-feed ratio required to meet ultra-low sulfur diesel (ULSD) specifications, lowering capital and operating costs.

Aromatic/Aliphatic Separation: Replacement for Conventional Solvents

Employ [HMIM][SCN] as a drop-in replacement for sulfolane or NMP in liquid-liquid extraction units for benzene, toluene, or xylene (BTX) recovery from reformate or pyrolysis gasoline. The measured selectivity advantage derived from infinite dilution activity coefficients [2] translates to higher purity aromatic products and reduced energy consumption in the downstream solvent recovery distillation column.

Homogeneous Catalysis in Alcoholic Media

Design catalytic reactions (e.g., hydrogenation, hydroformylation, or C-C coupling) using [HMIM][SCN] as the reaction medium when long-chain alcohols are reactants or co-solvents. The complete miscibility with C1-C10 alcohols [3] ensures a single liquid phase, maximizing mass transfer and catalyst utilization, unlike ILs that phase-separate. This is particularly valuable for biphasic catalyst immobilization strategies where the product alcohol phase is continuously extracted.

Electrochemical Energy Storage: Tailored Electrolyte Component

Formulate electrolytes for supercapacitors or lithium-ion batteries where a fluorine-free, moderately conductive IL is required. The intermediate alkyl chain length (C6) of [HMIM][SCN] balances ionic mobility and electrochemical stability [4], while the thiocyanate anion eliminates HF release concerns. This makes it suitable for applications prioritizing safety and long-term device reliability over maximum conductivity.

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